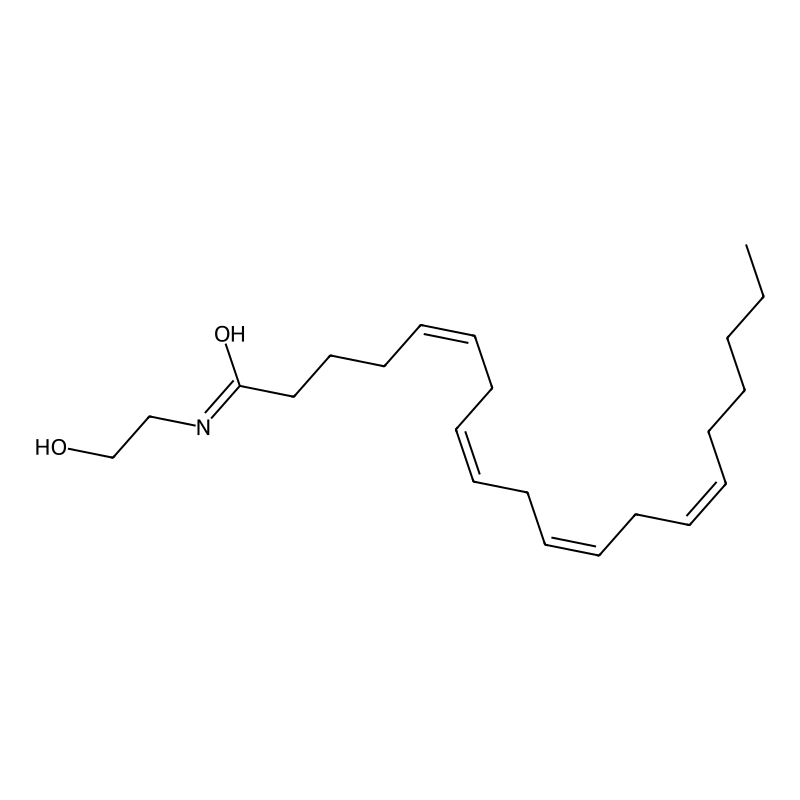

Anandamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anandamide (N-arachidonoylethanolamine, CAS 94421-68-8) is the primary endogenous partial agonist for the mammalian cannabinoid type 1 (CB1) receptor and the benchmark substrate for Fatty Acid Amide Hydrolase (FAAH). As a lipid messenger derived from the non-oxidative metabolism of arachidonic acid, Anandamide is strictly required for establishing baseline physiological responses in endocannabinoid system (ECS) assays, lipidomics quantification, and cellular uptake modeling. Its distinct rapid-degradation profile and dual CB1/TRPV1 activity make it an indispensable biochemical tool for evaluating ECS modulators, FAAH inhibitors, and neuropharmacological pathways where synthetic analogs cannot replicate native metabolic kinetics[1].

Substituting Anandamide with synthetic CB1 agonists (such as ACEA or CP 55,940) or stable analogs (like Methanandamide) fundamentally compromises metabolic and transport assays. Methanandamide is engineered for hydrolytic resistance, making it useless as a substrate for screening FAAH inhibitors. Similarly, while 2-Arachidonoylglycerol (2-AG) is the other major endocannabinoid, it is degraded by Monoacylglycerol Lipase (MAGL) rather than FAAH, and it entirely lacks Anandamide's endovanilloid activity at the TRPV1 receptor. Using full synthetic agonists also overestimates receptor activation compared to Anandamide's native partial agonism, skewing downstream G-protein signaling data and invalidating baseline physiological models [1].

Enzymatic Degradation Kinetics: Anandamide vs. Methanandamide

When screening for FAAH inhibitors, the endogenous substrate must be utilized to establish baseline catalytic rates. Anandamide is rapidly hydrolyzed by FAAH with a defined Km of approximately 3.4 µM and a Vmax of 2.2 nmol/min/mg protein. In contrast, the synthetic chiral analog Methanandamide is specifically engineered for hydrolytic resistance and fails to act as a viable cleavable substrate in these assays [1].

| Evidence Dimension | FAAH Hydrolytic Susceptibility (Km) |

| Target Compound Data | Km = 3.4 µM (rapidly hydrolyzed) |

| Comparator Or Baseline | Methanandamide (Metabolically stable / resistant to FAAH) |

| Quantified Difference | Complete shift from native cleavable substrate to hydrolytic resistance |

| Conditions | In vitro brain membrane homogenates / FAAH enzymatic assays |

Procuring Anandamide is strictly required for validating FAAH inhibitors, as stable analogs cannot be used to measure enzymatic cleavage.

Dual CB1/TRPV1 Activation Profile: Anandamide vs. 2-AG

Anandamide and 2-Arachidonoylglycerol (2-AG) are the two primary endocannabinoids, but they possess divergent receptor activation profiles. Anandamide acts as an endovanilloid, directly activating the TRPV1 receptor in addition to CB1. 2-AG, despite being a full agonist at CB1 and CB2, does not activate TRPV1 [1]. This functional divergence makes Anandamide the necessary standard for modeling neurophysiological pathways where cannabinoid and vanilloid system cross-talk occurs.

| Evidence Dimension | TRPV1 Receptor Activation |

| Target Compound Data | Active (Acts as a full agonist at TRPV1) |

| Comparator Or Baseline | 2-AG (Inactive at TRPV1) |

| Quantified Difference | Presence vs. complete absence of TRPV1 agonism |

| Conditions | In vitro receptor binding and calcium mobilization assays |

Buyers studying pain pathways or sensory neuron modulation must select Anandamide over 2-AG to accurately capture TRPV1-mediated endovanilloid signaling.

Baseline CB1 Receptor Affinity: Anandamide vs. 2-AG

For establishing baseline endogenous cannabinoid receptor activation, Anandamide provides a distinct pharmacological profile compared to 2-AG. Anandamide binds to the CB1 receptor with high affinity (Ki ≈ 89 nM) and acts as a partial agonist. In contrast, 2-AG binds to CB1 with significantly lower affinity (Ki ≈ 2.4 µM) but acts as a full agonist [1]. Substituting Anandamide with 2-AG or synthetic full agonists fundamentally alters the receptor saturation and downstream G-protein signaling dynamics.

| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |

| Target Compound Data | Ki ≈ 89 nM |

| Comparator Or Baseline | 2-AG (Ki ≈ 2.4 µM) |

| Quantified Difference | Anandamide exhibits approximately 27-fold higher binding affinity for CB1 than 2-AG |

| Conditions | Radioligand displacement assays at mammalian CB1 receptors |

Selecting Anandamide ensures accurate modeling of native high-affinity, partial-agonist CB1 interactions, which cannot be replicated by the lower-affinity 2-AG or ultra-potent synthetic analogs.

FAAH Inhibitor Screening and Development

Because Anandamide is the canonical, cleavable substrate for Fatty Acid Amide Hydrolase (FAAH), it is the mandatory standard for in vitro and in vivo assays evaluating novel FAAH inhibitors (e.g., URB597). Its defined Km of 3.4 µM allows for precise quantification of enzyme kinetics and inhibitor IC50 values, an application where hydrolytically stable analogs like Methanandamide are entirely non-functional [1].

Endocannabinoid Membrane Transport (EMT) Assays

Anandamide is utilized as the primary tracer for studying cellular reuptake mechanisms. Since it is actively transported across cell membranes prior to intracellular degradation, procuring pure Anandamide is required to establish baseline uptake kinetics and to screen putative EMT inhibitors (such as AM404), ensuring data reflects true endogenous lipid transport[1].

CB1/TRPV1 Cross-Talk and Pain Pathway Modeling

In neuropharmacological research focusing on nociception and sensory neuron modulation, Anandamide is deployed to simultaneously engage CB1 and TRPV1 receptors. This dual-activation capability makes it the specific endocannabinoid of choice over 2-AG for modeling complex neuroinflammatory responses and endovanilloid signaling [1].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

2: King-Himmelreich TS, Möser CV, Wolters MC, Schmetzer J, Schreiber Y, Ferreirós N, Russe OQ, Geisslinger G, Niederberger E. AMPK contributes to aerobic exercise-induced antinociception downstream of endocannabinoids. Neuropharmacology. 2017 May 4. pii: S0028-3908(17)30198-3. doi: 10.1016/j.neuropharm.2017.05.002. [Epub ahead of print] PubMed PMID: 28479394.

3: Pirone A, Lenzi C, Briganti A, Abbate F, Levanti M, Abramo F, Miragliotta V. Spatial distribution of cannabinoid receptor 1 and fatty acid amide hydrolase in the cat ovary and oviduct. Acta Histochem. 2017 May;119(4):417-422. doi: 10.1016/j.acthis.2017.04.007. Epub 2017 May 4. PubMed PMID: 28478955.

4: Nerandzic V, Mrozkova P, Adamek P, Spicarova D, Nagy I, Palecek J. Peripheral inflammation alters N-arachidonoylphosphatidylethanolamine (20:4-NAPE) induced modulation of nociceptive spinal cord synaptic transmission. Br J Pharmacol. 2017 May 5. doi: 10.1111/bph.13849. [Epub ahead of print] PubMed PMID: 28476070.

5: Kimberly WT, O'Sullivan JF, Nath AK, Keyes M, Shi X, Larson MG, Yang Q, Long MT, Vasan R, Peterson RT, Wang TJ, Corey KE, Gerszten RE. Metabolite profiling identifies anandamide as a biomarker of nonalcoholic steatohepatitis. JCI Insight. 2017 May 4;2(9). pii: 92989. doi: 10.1172/jci.insight.92989. [Epub ahead of print] PubMed PMID: 28469090; PubMed Central PMCID: PMC5414569.

6: Almeida-Santos AF, Moreira FA, Guimaraes FS, Aguiar DC. 2-Arachidonoylglycerol endocannabinoid signaling coupled to metabotropic glutamate receptor type-5 modulates anxiety-like behavior in the rat ventromedial prefrontal cortex. J Psychopharmacol. 2017 Apr 1:269881117704986. doi: 10.1177/0269881117704986. [Epub ahead of print] PubMed PMID: 28440729.

7: Acharya N, Penukonda S, Shcheglova T, Hagymasi AT, Basu S, Srivastava PK. Endocannabinoid system acts as a regulator of immune homeostasis in the gut. Proc Natl Acad Sci U S A. 2017 May 9;114(19):5005-5010. doi: 10.1073/pnas.1612177114. Epub 2017 Apr 24. PubMed PMID: 28439004.

8: Bedse G, Hartley ND, Neale E, Gaulden AD, Patrick TA, Kingsley PJ, Uddin MJ, Plath N, Marnett LJ, Patel S. Functional Redundancy Between Canonical Endocannabinoid Signaling Systems in the Modulation of Anxiety. Biol Psychiatry. 2017 Mar 15. pii: S0006-3223(17)31357-4. doi: 10.1016/j.biopsych.2017.03.002. [Epub ahead of print] PubMed PMID: 28438413.

9: Karwad MA, Couch DG, Theophilidou E, Sarmad S, Barrett DA, Larvin M, Wright KL, Lund JN, O'Sullivan SE. The role of CB(1) in intestinal permeability and inflammation. FASEB J. 2017 Apr 12. pii: fj.201601346R. doi: 10.1096/fj.201601346R. [Epub ahead of print] PubMed PMID: 28404744.

10: Soni N, Prabhala BK, Mehta V, Mirza O, Kohlmeier KA. Anandamide and 2-AG Are Endogenously Present within the Laterodorsal Tegmental Nucleus: Functional Implications for a role of eCBs in arousal. Brain Res. 2017 Apr 9. pii: S0006-8993(17)30157-9. doi: 10.1016/j.brainres.2017.04.003. [Epub ahead of print] PubMed PMID: 28404451.

11: Di Scala C, Mazzarino M, Yahi N, Varini K, Garmy N, Fantini J, Chahinian H. Ceramide binding to anandamide increases its half-life and potentiates its cytotoxicity in human neuroblastoma cells. Chem Phys Lipids. 2017 Apr 4;205:11-17. doi: 10.1016/j.chemphyslip.2017.04.001. [Epub ahead of print] PubMed PMID: 28389107.

12: Chaikin P. The Bial 10-2474 Phase 1 Study-A Drug Development Perspective and Recommendations for Future First-in-Human Trials. J Clin Pharmacol. 2017 Apr 7. doi: 10.1002/jcph.889. [Epub ahead of print] Review. PubMed PMID: 28387940.

13: Munawar N, Oriowo MA, Masocha W. Antihyperalgesic Activities of Endocannabinoids in a Mouse Model of Antiretroviral-Induced Neuropathic Pain. Front Pharmacol. 2017 Mar 20;8:136. doi: 10.3389/fphar.2017.00136. eCollection 2017. PubMed PMID: 28373843; PubMed Central PMCID: PMC5357623.

14: Karpińska O, Baranowska-Kuczko M, Kloza M, Ambrożewicz E, Kozłowski T, Kasacka I, Malinowska B, Kozłowska H. Activation of CB(1) receptors by 2-arachidonoylglycerol attenuates vasoconstriction induced by U46619 and angiotensin II in human and rat pulmonary arteries. Am J Physiol Regul Integr Comp Physiol. 2017 Mar 29:ajpregu.00324.2016. doi: 10.1152/ajpregu.00324.2016. [Epub ahead of print] PubMed PMID: 28356298.

15: Ramírez-López MT, Vázquez M, Lomazzo E, Hofmann C, Blanco RN, Alén F, Antón M, Decara J, Arco R, Orio L, Suárez J, Lutz B, Gómez de Heras R, Bindila L, Rodríguez de Fonseca F. A moderate diet restriction during pregnancy alters the levels of endocannabinoids and endocannabinoid-related lipids in the hypothalamus, hippocampus and olfactory bulb of rat offspring in a sex-specific manner. PLoS One. 2017 Mar 27;12(3):e0174307. doi: 10.1371/journal.pone.0174307. eCollection 2017. PubMed PMID: 28346523; PubMed Central PMCID: PMC5367805.

16: Mela V, Piscitelli F, Berzal AL, Chowen J, Silvestri C, Viveros MP, Di Marzo V. Sex-dependent effects of neonatal maternal deprivation on endocannabinoid levels in the adipose tissue: influence of diet. J Physiol Biochem. 2017 Mar 23. doi: 10.1007/s13105-017-0558-0. [Epub ahead of print] PubMed PMID: 28337718.

17: Marchioni C, de Souza ID, Grecco CF, Crippa JA, Tumas V, Queiroz MEC. A column switching ultrahigh-performance liquid chromatography-tandem mass spectrometry method to determine anandamide and 2-arachidonoylglycerol in plasma samples. Anal Bioanal Chem. 2017 May;409(14):3587-3596. doi: 10.1007/s00216-017-0300-3. Epub 2017 Mar 23. PubMed PMID: 28337517.

18: Maglio LE, Noriega-Prieto JA, Maraver MJ, Fernández de Sevilla D. Endocannabinoid-Dependent Long-Term Potentiation of Synaptic Transmission at Rat Barrel Cortex. Cereb Cortex. 2017 Mar 1:1-14. doi: 10.1093/cercor/bhx053. [Epub ahead of print] PubMed PMID: 28334325.

19: Bondarenko AI, Panasiuk O, Okhai I, Montecucco F, Brandt KJ, Mach F. Direct activation of Ca(2+) and voltage-gated potassium channels of large conductance by anandamide in endothelial cells does not support the presence of endothelial atypical cannabinoid receptor. Eur J Pharmacol. 2017 Jun 15;805:14-24. doi: 10.1016/j.ejphar.2017.03.038. Epub 2017 Mar 19. PubMed PMID: 28327344.

20: Peng X, Studholme K, Kanjiya MP, Luk J, Bogdan D, Elmes MW, Carbonetti G, Tong S, Gary Teng YH, Rizzo RC, Li H, Deutsch DG, Ojima I, Rebecchi MJ, Puopolo M, Kaczocha M. Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms. Mol Pain. 2017 Jan;13:1744806917697007. doi: 10.1177/1744806917697007. PubMed PMID: 28326944; PubMed Central PMCID: PMC5407663.

Explore Compound Types